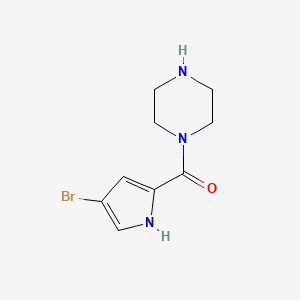
(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone is a synthetic organic compound that features a brominated pyrrole ring and a piperazine moiety linked through a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromopyrrole.
Formation of Methanone Linkage: The brominated pyrrole is then reacted with a suitable piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.
Industrial Production Methods: Industrial-scale production may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacophore: Acts as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Agents: Potential use in the synthesis of antimicrobial compounds.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyrrole ring can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
(4-Chloro-1h-pyrrol-2-yl)(piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Fluoro-1h-pyrrol-2-yl)(piperazin-1-yl)methanone: Fluorine substitution on the pyrrole ring.
Uniqueness:
Bromine Substitution: The presence of a bromine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to chlorine or fluorine analogs.
Electronic Effects:
Eigenschaften
Molekularformel |
C9H12BrN3O |
|---|---|
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
(4-bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2 |
InChI-Schlüssel |
YMUOPIXCMRTQKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CC(=CN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)


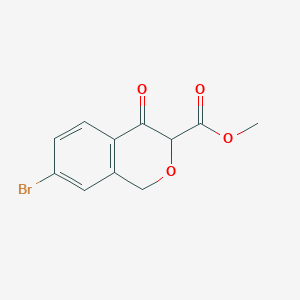
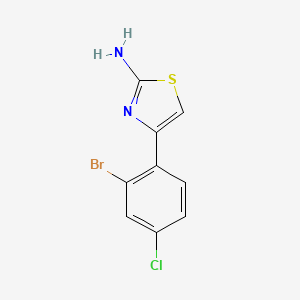
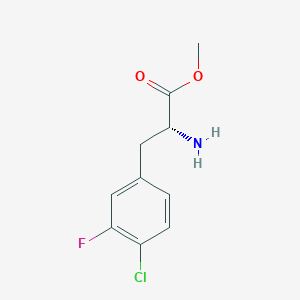

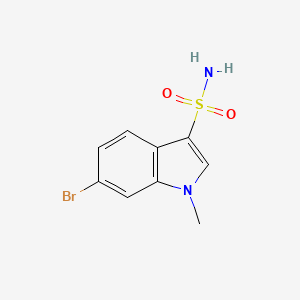
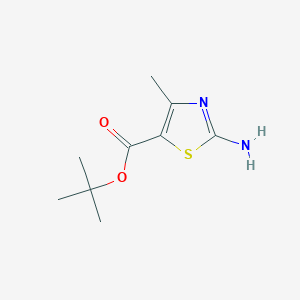
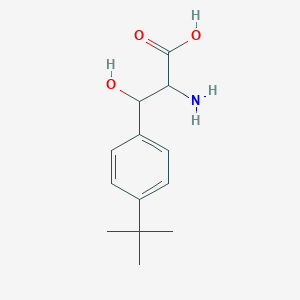
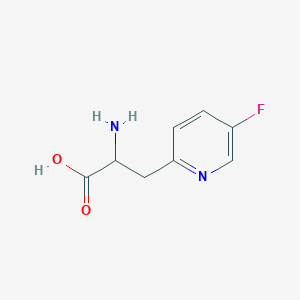
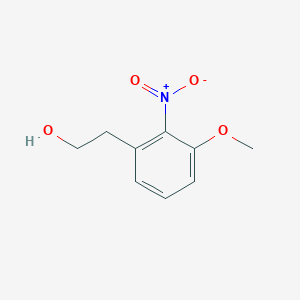
![{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13546335.png)
